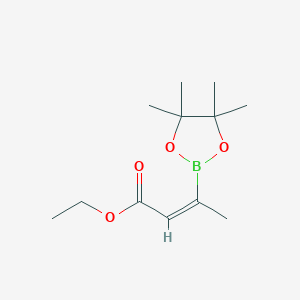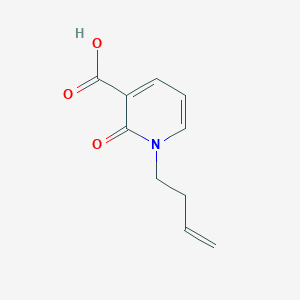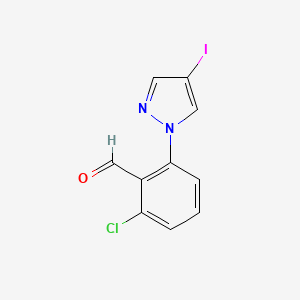
3-Chloro-4-iodobenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-iodobenzene-1,2-diamine is an organic compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with two amino groups. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodobenzene-1,2-diamine typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Hydrogenation: To reduce nitro groups to amino groups.
Electrophilic Aromatic Substitution: To introduce halogen atoms.
化学反応の分析
Types of Reactions
3-Chloro-4-iodobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form different amines.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Various amines.
Substitution Products: Compounds with different functional groups replacing halogens.
科学的研究の応用
3-Chloro-4-iodobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-4-iodobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: By binding to active sites of enzymes.
Receptor Modulation: By interacting with receptor proteins and altering their signaling pathways.
類似化合物との比較
Similar Compounds
- 2-Iodobenzene-1,4-diamine
- 3-Chloro-6-iodobenzene-1,2-diamine
- 1-Chloro-4-iodobenzene
Uniqueness
3-Chloro-4-iodobenzene-1,2-diamine is unique due to the specific positions of the chlorine and iodine atoms on the benzene ring, which influence its reactivity and interactions with other molecules. This positional arrangement can lead to distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C6H6ClIN2 |
|---|---|
分子量 |
268.48 g/mol |
IUPAC名 |
3-chloro-4-iodobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6ClIN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 |
InChIキー |
LNHUJXXAJNXABC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N)N)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13338831.png)
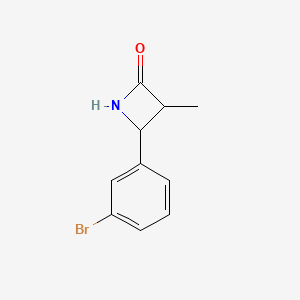
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B13338854.png)
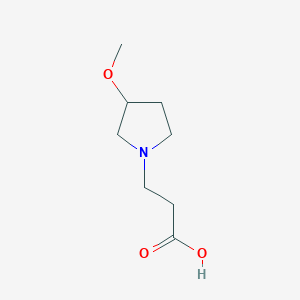
![3-(2-methyl-1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B13338865.png)
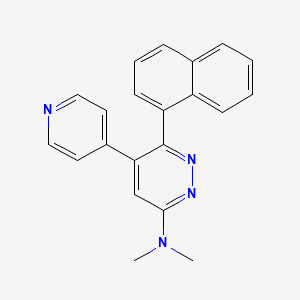
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13338873.png)
